molecular formula C21H24N2O4 B269159 3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B269159
M. Wt: 368.4 g/mol
InChI Key: GYHYCFODXDGSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as MPB-PEA and belongs to the class of benzamide derivatives. The compound has shown promising results in various scientific studies, and its potential applications in medicine and other fields are being explored.

Mechanism of Action

The exact mechanism of action of MPB-PEA is not fully understood, but it is believed to modulate the activity of certain receptors in the brain and reduce oxidative stress, inflammation, and apoptosis. It has also been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which are important for cognitive function.
Biochemical and Physiological Effects:
MPB-PEA has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which are important for cognitive function. Additionally, MPB-PEA has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of MPB-PEA is its potential therapeutic applications in the treatment of neurological disorders and inflammatory bowel disease. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. However, one of the limitations of MPB-PEA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on MPB-PEA. One area of research could focus on further elucidating the mechanism of action of the compound and identifying its molecular targets. Additionally, research could be conducted on the potential applications of MPB-PEA in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, research could be conducted on the development of more efficient methods for synthesizing and administering MPB-PEA.

Synthesis Methods

The synthesis of MPB-PEA involves the reaction of 4-morpholinyl isocyanate with 3-amino-4-isopropoxybenzoic acid followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain 3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

MPB-PEA has been extensively studied for its potential applications in medicine, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, MPB-PEA has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.

properties

Product Name

3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C21H24N2O4/c1-15(2)27-19-8-4-5-16(14-19)20(24)22-18-7-3-6-17(13-18)21(25)23-9-11-26-12-10-23/h3-8,13-15H,9-12H2,1-2H3,(H,22,24)

InChI Key

GYHYCFODXDGSNQ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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